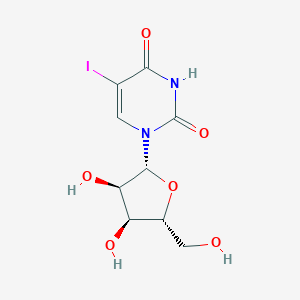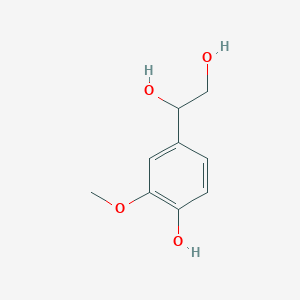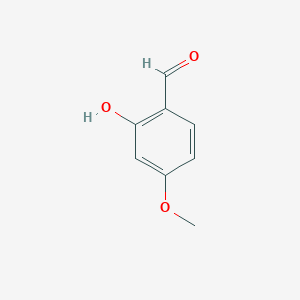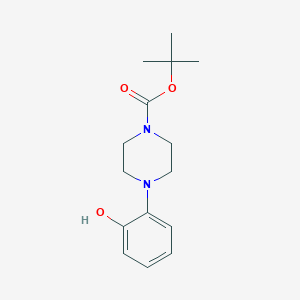
5-Iodouridine
Overview
Description
5-Iodouridine is a pyrimidine nucleoside analog, specifically a derivative of uridine, where an iodine atom is substituted at the 5-position of the uracil ring. This compound is known for its significant biological activities, including its role as an antitumor and antiviral agent .
Mechanism of Action
Target of Action
5-Iodouridine, also known as Idoxuridine, is a pyrimidine analog antiviral . Its primary target is the DNA of various microorganisms, particularly the herpes simplex virus . It acts as an antiviral agent by inhibiting viral replication .
Mode of Action
This compound closely approximates the configuration of thymidine, one of the four building blocks of DNA . As a result, it is able to replace thymidine in the enzymatic step of viral replication . This substitution inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning . The iodine atom added to the uracil component blocks base pairing .
Biochemical Pathways
The biochemical pathway affected by this compound involves the synthesis of DNA. By substituting itself for thymidine in viral DNA, it inhibits the normal function of thymidylate phosphorylase and viral DNA polymerases . This results in the production of faulty DNA, which cannot infect or destroy tissue .
Pharmacokinetics
It is known that it is used topically due to cardiotoxicity . More research would be needed to fully outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The result of this compound’s action is the inhibition of the virus’s ability to reproduce or to infect/destroy tissue . By preempting a vital building block in the genetic material of the herpes simplex virus, it destroys the infective and destructive capacity of the viral material .
Action Environment
The action of this compound can be influenced by environmental factors. It is known that the virus-infected cell may only be attacked during the period of active synthesis of DNA . This occurs early in the development of the herpes simplex lesion, but at different times in different cells .
Biochemical Analysis
Biochemical Properties
5-Iodouridine is readily incorporated into the DNA of various microorganisms . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions. For instance, it has been shown to enhance the effect of gamma irradiation in hamster cells .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit viral DNA synthesis, thereby acting as an antiviral agent .
Molecular Mechanism
The mechanism of action of this compound involves its incorporation into viral DNA, inhibiting the proper functioning of thymidylate phosphorylase and viral DNA polymerases . This leads to the production of faulty DNA, resulting in a pseudostructure that cannot infect or destroy tissue .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For instance, it has been shown that this compound can crosslink in 75–95% yield to Tyr85 of the coat protein upon irradiation of the complex at 325 nm .
Metabolic Pathways
This compound is involved in active pyrimidine metabolism . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodouridine typically involves the iodination of uridine. One efficient method includes the treatment of the sodium salt of 2′-deoxy-3′, 5′-bis-O-(tert-butyldimethylsilyl)-5-iodouridine with n-butyllithium (n-BuLi), followed by reaction with various electrophiles . This method ensures regioselective lithiation at the 5-position, leading to the formation of 5-substituted 2′-deoxyuridines.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, ensuring high purity and yield. The reaction conditions are optimized to maintain the stability of the compound and prevent degradation during synthesis and storage .
Chemical Reactions Analysis
Types of Reactions: 5-Iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other groups using appropriate reagents.
Oxidation and Reduction: These reactions can modify the functional groups attached to the uracil ring.
Common Reagents and Conditions:
Substitution: Reagents like n-BuLi and various electrophiles are commonly used.
Oxidation/Reduction: Standard oxidizing and reducing agents can be employed under controlled conditions.
Major Products: The major products formed from these reactions include various 5-substituted uridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-Iodouridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying nucleic acid interactions and modifications.
Medicine: this compound exhibits antiviral and antitumor activities, making it a candidate for therapeutic applications
Industry: It is used in the production of various biochemical reagents and as a catalytic agent.
Comparison with Similar Compounds
- 5-Iodo-2′-deoxyuridine
- 5-Iodocytosine
- 5-Iodouracil
- 5-Bromouridine
- Idoxuridine
Comparison: 5-Iodouridine is unique due to its specific substitution at the 5-position, which imparts distinct biological activities. Compared to 5-Iodo-2′-deoxyuridine and Idoxuridine, this compound has shown higher efficacy in certain applications, such as photocrosslinking of nucleoprotein complexes . Its ability to selectively inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSLVDIXBGWPIS-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024-99-3 | |
| Record name | 5-Iodouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1024-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-iodouridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-IODOURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZK4KVC76P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 5-Iodouridine show selectivity towards specific cells or systems?
A2: Research indicates that this compound can exhibit some degree of selectivity. For instance, it has shown potent inhibitory activity against herpes simplex virus type 1 (HSV-1) replication, potentially by interfering with viral DNA synthesis. [] Furthermore, it has been investigated for its potential to target cells expressing the herpes simplex virus type-1 thymidine kinase (HSV1-tk), which could have implications for gene therapy and cancer treatment. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C9H11IN2O6, and its molecular weight is 382.1 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A4: While the provided research doesn't delve deep into detailed spectroscopic analyses, it does highlight that 5-Iodouracil, the nucleobase component of this compound, exhibits strong absorption at longer wavelengths compared to other halogenated uracils like 5-bromouracil. This characteristic makes it a superior chromophore for photo-crosslinking experiments. []
Q4: Has the stability of this compound been investigated under various conditions?
A5: Research suggests that the stability of this compound can be influenced by factors like pH and exposure to radiation. For example, one study observed that the cytotoxic effects of gamma-irradiated this compound solutions were significantly enhanced at acidic pH values. [] This finding suggests potential instability or degradation of the compound under acidic conditions, leading to the formation of reactive species.
Q5: Have computational methods been employed to study this compound?
A7: While detailed computational studies are not presented in the provided research, one study utilized docking and energy minimization techniques to investigate the interaction of a this compound derivative, 2′-Deoxy-5-(isothiazol-5-yl)uridine, with the active site of HSV-1 thymidine kinase. [] This approach provides valuable insights into the binding mode and potential inhibitory mechanisms of this compound analogs.
Q6: How do structural modifications of this compound influence its biological activity?
A8: Extensive research highlights the impact of structural modifications on the activity of this compound analogs. For instance, a study investigating 3'-azido analogues of pyrimidine deoxyribonucleosides against HIV-1 found that the 5-bromo and 5-iodo derivatives exhibited significant antiviral activity, while other 5-substituents led to reduced potency. [, ] These findings suggest that the size and electronegativity of the 5-substituent play crucial roles in determining antiviral activity.
Q7: Are there any specific formulation strategies for this compound or its analogs?
A9: One study explored administering 5-Iododeoxyuridine-I-131 as an oil emulsion instead of an aqueous solution, leading to enhanced incorporation of the iodouracil moiety into tumor DNA in rats. [, ] This finding highlights how formulation strategies can impact the biodistribution and efficacy of this compound analogs.
Q8: What is known about the ADME (absorption, distribution, metabolism, excretion) of this compound?
A10: While the provided research doesn't delve into detailed PK/PD studies, one investigation explored the effect of administering 5-Iododeoxyuridine-I-131 in different formulations on its tissue distribution in rats and mice. [, ] This study provides valuable insights into how formulation can influence the biodistribution of this compound analogs.
Q9: What are the key findings from in vitro and in vivo studies on this compound and its analogs?
A9: Research highlights the efficacy of this compound and its analogs in various experimental settings. For example:
- Antiviral Activity: Studies demonstrate that this compound analogs, particularly 3'-azido derivatives, exhibit potent inhibitory activity against retroviruses like HIV-1 and M-MuLV. [, , , ]
- Tumor Targeting: Investigations utilizing radiolabeled 5-Iododeoxyuridine-I-131 demonstrated its ability to accumulate in tumor tissue in animal models, highlighting its potential for tumor imaging and therapy. [, ]
- Photo-crosslinking: this compound has proven to be a valuable tool in photo-crosslinking studies, enabling researchers to probe RNA-protein interactions and map binding interfaces in complexes like the telomerase ribonucleoprotein. [, ]
Q10: What is known about the potential toxicity of this compound?
A13: While not extensively discussed, one study found that 2′,5′-anhydro-3′-azido-3′-deoxythymidine, a 2,5'-anhydro analogue of AZT, exhibited significantly reduced cytotoxicity compared to AZT itself, suggesting potential for improved safety profiles with certain structural modifications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















